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Abstract

Rolicyprine (CAS 2829-19-8) is a cyclopropylamine-containing compound classified as a
monoamine oxidase inhibitor (MAOI) with antidepressant properties. This document provides a
comprehensive overview of its chemical structure, properties, and known pharmacological
characteristics. While specific quantitative data on its inhibitory activity and detailed
experimental protocols are not extensively available in recent literature, this guide consolidates
the existing information and provides context based on related compounds and general
methodologies in the field.

Chemical Structure and Properties

Rolicyprine, with the IUPAC name (2S)-5-0x0-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-
carboxamide, is a chiral molecule with a distinct chemical architecture that features a
cyclopropylamine moiety, a known pharmacophore for monoamine oxidase inhibition.[1]
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Identifier Value Reference

CAS Registry Number 2829-19-8 [2][3]

Molecular Formula C14H16N202 [3]
(2S)-5-0x0-N-[(1S,2R)-2-

IUPAC Name phenylcyclopropyl]pyrrolidine-
2-carboxamide
Rolicypram, EX-4883, RMI-

Other Names , [2][4]
83027, Cypromin
C1CC(=O)N[C@@H]1C(=O)N[

SMILES C@H]J2C[C@@H]2C3=CC=C [3]
C=C3
INChl=1S/C14H16N202/c17-
13-7-6-11(15-13)14(18)16-12-

InChl 8-10(12)9-4-2-1-3-5-9/h1-5,10-  [3]
12H,6-8H2,(H,15,17)
(H,16,18)/t10-,11+,12+/m1/s1
UGSLDMJXBQKDCT-

InChlKey [3]
WOPDTQHZSA-N

Physicochemical Properties

Property Value Reference

Molecular Weight 244.29 g/mol [3]

Appearance Crystals from water

Melting Point 144-147 °C

Optical Rotation

[0]D25 +104.28° (in DMF)

Information not widely

available. Likely soluble in

Solubility ] )
organic solvents like DMSO
and ethanol.
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Pharmacological Profile

Rolicyprine is categorized as an antidepressant and a monoamine oxidase inhibitor.[2][4]

Mechanism of Action

The primary mechanism of action of rolicyprine is the inhibition of monoamine oxidase (MAO),
an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin,
norepinephrine, and dopamine in the brain.[5] By inhibiting MAO, rolicyprine increases the
synaptic availability of these neurotransmitters, which is believed to be the basis for its
antidepressant effects.

MAO exists in two isoforms, MAO-A and MAO-B, with different substrate specificities and
inhibitor sensitivities.[5] While it is established that rolicyprine is an MAOI, specific data on its
selectivity for MAO-A versus MAO-B and whether its inhibition is reversible or irreversible are
not readily available in the current body of scientific literature. However, other
cyclopropylamine-based MAOIs have been shown to be irreversible inhibitors, with some
exhibiting selectivity for MAO-B.[1][6][7] For instance, cis-N-benzyl-2-methoxycyclopropylamine
Is a potent and selective irreversible inhibitor of MAO-B, with an IC50 of 5 nM.[1][6][7]

Signaling Pathway

The general signaling pathway affected by rolicyprine is the monoaminergic system. By
inhibiting MAO, the degradation of monoamine neurotransmitters is reduced, leading to their
accumulation in the presynaptic neuron and subsequent increased release into the synaptic
cleft. This enhances the activation of postsynaptic receptors, leading to downstream signaling
cascades that are thought to alleviate depressive symptoms.
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Caption: General mechanism of action of Rolicyprine as a Monoamine Oxidase Inhibitor.

Quantitative Pharmacological Data

Specific IC50 or Ki values for rolicyprine's inhibition of MAO-A and MAO-B are not available in
the reviewed literature. For context, other cyclopropylamine MAO inhibitors have reported IC50
values in the nanomolar to micromolar range. For example, tranylcypromine, a well-known
cyclopropylamine MAOI, has a Ki of 7.7 uM for MAO-A and 3.8 uM for MAO-B.[7]

Toxicity

The acute toxicity of rolicyprine has been determined in rats.

Parameter Value Species Route Reference

LD50 96 + 8 mg/kg Rat Oral

Experimental Protocols
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Detailed, peer-reviewed experimental protocols for the synthesis, characterization, and
pharmacological evaluation of rolicyprine are not currently available. The synthesis of
rolicyprine is described in patents GB 961313 and US 3192229. Researchers interested in the
specific synthetic route should consult these documents.

Below is a general, representative protocol for a monoamine oxidase inhibition assay that can
be adapted for the evaluation of compounds like rolicyprine.

Representative MAO Inhibition Assay Protocol
(Fluorometric)

Objective: To determine the in vitro inhibitory activity of a test compound on MAO-A and MAO-
B.

Materials:

Recombinant human MAO-A and MAO-B enzymes

 MAO substrate (e.g., kynuramine or a commercial proprietary substrate)

o Horseradish peroxidase (HRP)

o HRP detector (e.g., Amplex Red)

e Test compound (e.g., rolicyprine) dissolved in a suitable solvent (e.g., DMSO)
« Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

o Assay buffer (e.g., phosphate buffer, pH 7.4)

e 96-well black microplate

o Fluorescence microplate reader

Procedure:

o Prepare serial dilutions of the test compound and positive controls in assay buffer.
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In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound
or positive control.

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor
to interact with the enzyme.

To initiate the enzymatic reaction, add the MAO substrate, HRP, and HRP detector to each
well.

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and
emission wavelengths for the HRP detector.

Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
Calculate the rate of reaction for each concentration of the test compound.
Determine the percent inhibition relative to the vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a suitable dose-response curve to calculate the IC50 value.
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Caption: A generalized workflow for an in vitro MAO inhibition assay.
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Conclusion

Rolicyprine is a monoamine oxidase inhibitor with a chemical structure that places it in the
class of cyclopropylamine-containing antidepressants. While its basic chemical and physical
properties are documented, there is a notable lack of recent, publicly available research
detailing its specific pharmacological profile, including its selectivity for MAO isoforms and its
inhibitory potency (IC50/Ki values). Furthermore, detailed experimental protocols for its
synthesis and analysis are primarily found in older patent literature. For researchers and drug
development professionals, rolicyprine may serve as a reference compound in the study of
MAOIs, but further investigation is required to fully elucidate its therapeutic potential and
mechanism of action. The provided general methodologies for MAO inhibition assays can serve
as a starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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